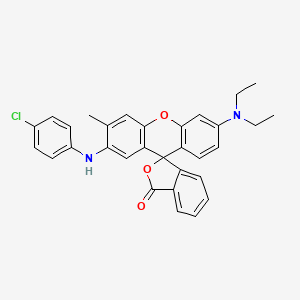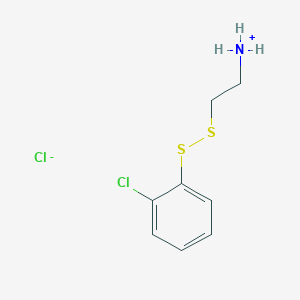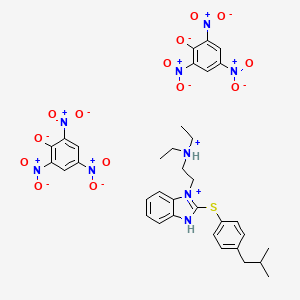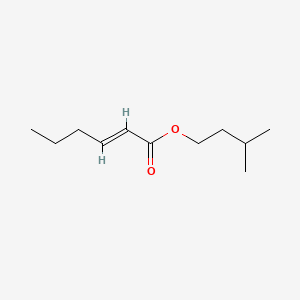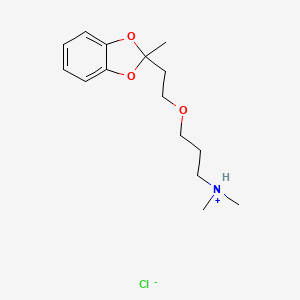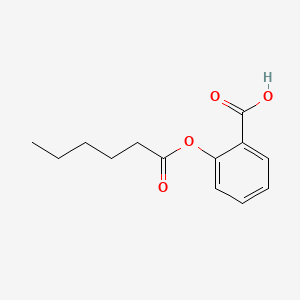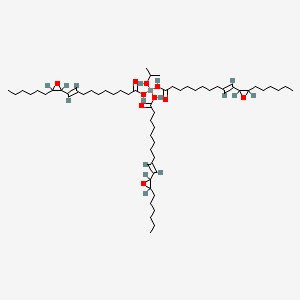
Titanium, tris(10-(3-hexyloxiranyl)-9-decenoato-kappaO)(2-propanolato)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium is a complex organometallic compound with the molecular formula C57H100O10Ti. It is known for its unique structure, which includes a titanium center coordinated to three 10-(3-hexyloxiranyl)dec-9-eno-1-ato ligands and one propan-2-olato ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium typically involves the reaction of titanium isopropoxide with 10-(3-hexyloxiranyl)dec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized, leading to changes in the coordination environment and reactivity of the compound.
Reduction: Reduction reactions can alter the oxidation state of titanium, affecting the overall stability and properties of the compound.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the titanium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium oxides, while substitution reactions can produce new titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as epoxidation and polymerization reactions.
Materials Science: The compound is explored for its potential in the development of advanced materials, including coatings and composites.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Mecanismo De Acción
The mechanism by which Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium exerts its effects involves the interaction of the titanium center with various substrates. The titanium center can facilitate the activation of substrates through coordination and electron transfer processes. The specific molecular targets and pathways involved depend on the nature of the substrates and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications.
Titanium tetrachloride: Another titanium compound with different reactivity and applications.
Titanium dioxide: A widely used titanium compound in catalysis and materials science.
Uniqueness
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium is unique due to its complex structure and the presence of both epoxide and alkene functionalities in the ligands.
Propiedades
Número CAS |
68443-39-0 |
|---|---|
Fórmula molecular |
C57H104O10Ti |
Peso molecular |
997.3 g/mol |
Nombre IUPAC |
(E)-10-(3-hexyloxiran-2-yl)dec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H32O3.C3H8O.Ti/c3*1-2-3-4-10-13-16-17(21-16)14-11-8-6-5-7-9-12-15-18(19)20;1-3(2)4;/h3*11,14,16-17H,2-10,12-13,15H2,1H3,(H,19,20);3-4H,1-2H3;/b3*14-11+;; |
Clave InChI |
BSUXKBHSHXDCRU-RWBKAWJDSA-N |
SMILES isomérico |
CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CC(O)C.[Ti] |
SMILES canónico |
CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CC(C)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


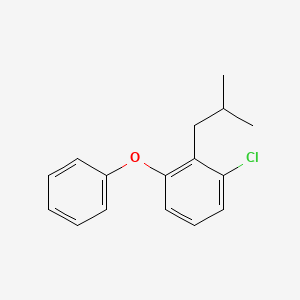

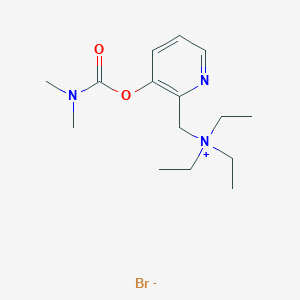

![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

